Hydrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

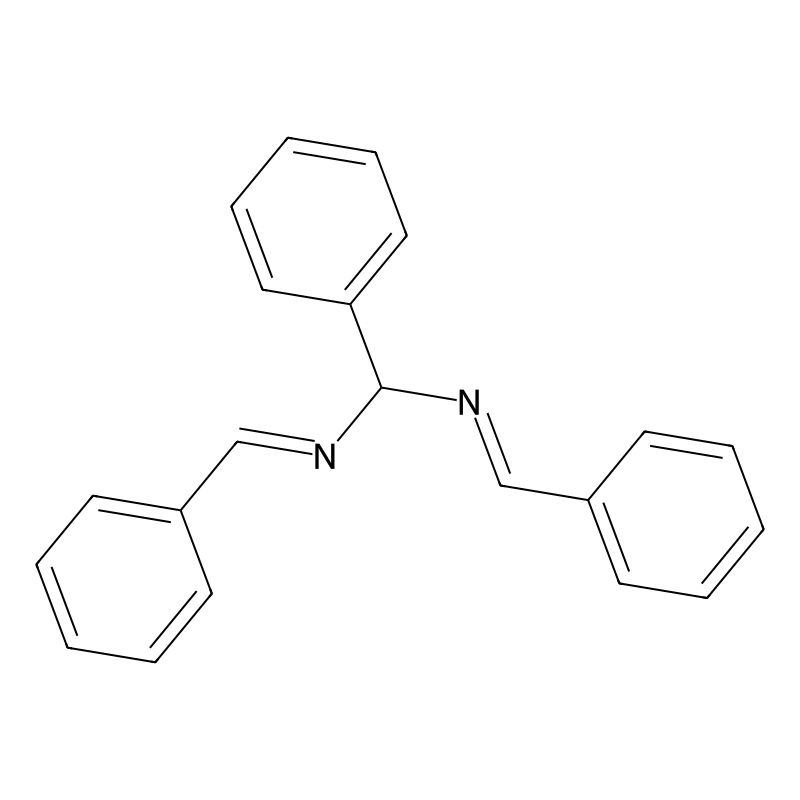

Hydrobenzamide, with the chemical formula CHN and a molecular weight of 298.38 g/mol, is an organic compound formed through the reaction of benzaldehyde and ammonia. This compound features two imine groups linked by a methylene bridge, which contributes to its unique properties. Hydrobenzamide is notable for its role as an intermediate in the synthesis of various nitrogen-containing compounds, including heterocycles and alkaloids, making it significant in both organic chemistry and medicinal applications .

- Reduction: It can be reduced using sodium borohydride, which converts both imine and aminal carbons into primary and secondary benzylamines. This reaction is valuable in synthesizing pharmaceuticals and other organic compounds .

- Condensation: The formation of hydrobenzamide itself involves a condensation reaction where three molecules of benzaldehyde react with two molecules of ammonia, resulting in the elimination of three water molecules3.

- Substitution Reactions: Hydrobenzamide can also undergo various substitution reactions depending on the reagents and conditions used.

Research indicates that derivatives of hydrobenzamide exhibit potential biological activities, particularly in medicinal chemistry. These derivatives have been explored for their roles as antimicrobial agents and in treating various diseases. The specific biological mechanisms often involve interactions with biological targets that could lead to therapeutic effects .

Hydrobenzamide can be synthesized through several methods:

- Direct Reaction: The most common method involves bubbling gaseous ammonia through liquid benzaldehyde at controlled temperatures (typically between 0°C and 50°C). This process leads to the formation of hydrobenzamide in high yields .

- Alternative Methods: Other synthetic routes may involve using solvents or emulsifying agents to enhance yield and reaction rates, optimizing conditions for industrial production .

- Catalytic Processes: Some studies have explored catalytic methods to facilitate the reaction between benzaldehyde and ammonia, improving efficiency and product yield .

Hydrobenzamide has various applications across different fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing nitrogen-containing compounds such as heterocycles and alkaloids.

- Pharmaceuticals: Its derivatives are being investigated for potential use in drug development due to their biological activities.

- Industrial Chemistry: Hydrobenzamide is utilized in producing agrochemicals and other industrially relevant compounds .

Hydrobenzamide has been studied for its interactions with other compounds, particularly in the context of its reduction to benzylamines. The interaction with sodium borohydride is significant as it leads to the formation of valuable intermediates that are crucial for further synthetic applications . Additionally, studies have shown that hydrobenzamide can play a catalytic role in various reactions, enhancing the efficiency of chemical transformations involving aldehydes .

Hydrobenzamide shares similarities with several other imine-containing compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Schiff Bases | Imines | Formed from primary amines and carbonyls; more versatile but less specific than hydrobenzamide. |

| Bis(imines) | Two imine groups | Similar structural feature but varies in substituents; less common than hydrobenzamide. |

| Benzylideneamine | Simple imine | Contains one imine group; simpler structure compared to hydrobenzamide. |

| N,N-Dibenzylideneamine | Two imine groups | Similar structure but lacks the methylene bridge present in hydrobenzamide; different reactivity profile. |

Hydrobenzamide's unique structure, characterized by its methylene bridge connecting two imine groups, sets it apart from these similar compounds. This structural feature influences its reactivity and the types of chemical transformations it can undergo, making it a valuable compound in organic synthesis and medicinal chemistry .

Benzaldehyde-Ammonia Reaction Mechanisms

The fundamental reaction mechanism for hydrobenzamide synthesis involves the condensation of three molecules of benzaldehyde with two molecules of ammonia, resulting in the formation of the characteristic diimino compound [1] [2]. The reaction proceeds through a complex multi-step mechanism that begins with nucleophilic addition of ammonia to the carbonyl carbon of benzaldehyde, followed by proton transfer to form a carbinolamine intermediate [3].

The mechanistic pathway involves the initial formation of benzyl imine intermediates, which subsequently combine to form the final hydrobenzamide structure [4]. Research has demonstrated that this reaction follows a classical condensation pattern where water molecules are eliminated during the process, with three water molecules being removed for every molecule of hydrobenzamide formed [2]. The reaction can be represented as:

3C₆H₅CHO + 2NH₃ → C₆H₅CH=N-CH(C₆H₅)-N=CHC₆H₅ + 3H₂O

Temperature control is critical in this reaction mechanism, with optimal conditions maintained between 0°C and 50°C to prevent side reactions and decomposition [1]. The formation of the imine bonds occurs through a stepwise process where the initial nucleophilic attack by ammonia is followed by dehydration to yield the characteristic carbon-nitrogen double bonds present in hydrobenzamide [3].

Studies utilizing mass spectrometry analysis have identified intermediate compounds during the reaction progression, including benzyl imine species and bis-imine intermediates [4]. These findings confirm the proposed mechanism and highlight the importance of controlling reaction conditions to favor the formation of the desired product over competing pathways.

Solvent-Free Synthesis Protocols

Solvent-free synthesis protocols represent a significant advancement in hydrobenzamide production, offering both environmental and economic advantages. The direct reaction between liquid benzaldehyde and gaseous ammonia without additional solvents has been successfully demonstrated to achieve nearly quantitative yields [1]. This approach eliminates the need for organic solvents, reducing both cost and environmental impact.

Patent literature describes an optimized solvent-free protocol where gaseous ammonia is bubbled through liquid benzaldehyde under vigorous stirring conditions [1]. The reaction is maintained at temperatures between 0°C and 100°C, with preferred conditions below 50°C to optimize yield and minimize side reactions. The process requires 6 to 14 hours for completion on commercial scale, with yields approaching 100% of theoretical values.

Hexamethyldisilazane has emerged as an effective ammonia equivalent in solvent-free synthesis protocols [5]. This reagent offers advantages in terms of stability and ease of handling compared to gaseous ammonia. The reaction between benzaldehyde and hexamethyldisilazane proceeds at 60°C for 6 hours under argon atmosphere, yielding 93% of the desired hydrobenzamide product. The solid product precipitates directly from the reaction mixture, facilitating easy separation and purification.

The solvent-free approach using hexamethyldisilazane demonstrates superior performance compared to traditional methods, with reduced reaction times and simplified workup procedures [5]. The methodology eliminates the need for tedious purification steps typically associated with solvent-based synthesis, as the product readily crystallizes from the reaction mixture and can be purified by simple trituration with hexane.

Green Chemistry Approaches

Catalytic Enhancements

Green chemistry approaches to hydrobenzamide synthesis focus on catalytic enhancements that improve reaction efficiency while reducing environmental impact. Research has identified hydrobenzamide itself as a catalytically active intermediate in condensation reactions, particularly in Knoevenagel-type processes [4]. This auto-catalytic behavior provides insights into optimizing synthesis conditions through careful control of reaction intermediates.

The use of Lewis acid catalysts has shown promising results in enhancing hydrobenzamide formation rates. Studies demonstrate that ammonium salts, including ammonium bicarbonate, function as effective catalysts by providing a controlled source of ammonia while facilitating the condensation process [4]. These catalysts operate through a closed catalytic cycle mechanism where the hydrobenzamide intermediate is regenerated, promoting continuous product formation.

Metal-catalyzed approaches utilizing copper complexes have been investigated for related benzamide synthesis [6]. While primarily focused on hydroxybenzamide derivatives, these studies provide valuable insights into catalyst design for hydrobenzamide production. Copper iodide combined with 1,10-phenanthroline ligands in aqueous media demonstrates high catalytic activity, achieving yields of 33-96% depending on substrate substitution patterns.

N-heterocyclic carbene catalysts have emerged as sustainable alternatives for carbon-carbon bond formation reactions related to hydrobenzamide synthesis [7]. These catalysts enable efficient transformations under mild conditions with high atom economy, making them attractive for green chemistry applications. The catalytic system offers notable advantages in terms of operational simplicity and environmental compatibility.

Solvent Selection and Reaction Efficiency

Solvent selection plays a crucial role in optimizing hydrobenzamide synthesis efficiency while adhering to green chemistry principles. Research has established that polar protic solvents generally provide superior results compared to aprotic alternatives [8]. Water represents the most environmentally benign solvent choice, though its use requires careful optimization of reaction conditions to maintain product stability.

Computational studies have developed systematic methodologies for solvent selection based on thermodynamic activity models and quantum chemical calculations [9]. These approaches combine solvent screening using activity coefficient predictions with experimental validation to identify optimal solvent systems. The methodology successfully identifies solvents that maximize reaction rates while minimizing environmental impact.

High-pressure, high-temperature water systems have demonstrated exceptional efficiency for related condensation reactions [10]. These conditions enable rapid product formation while utilizing water as the sole reaction medium. The approach offers significant environmental benefits by eliminating organic solvents and reducing reaction times to minutes rather than hours.

Microwave-assisted synthesis in green solvents represents another promising approach for enhancing reaction efficiency [11]. Studies demonstrate that microwave irradiation can dramatically reduce reaction times while maintaining high yields. The combination of green solvents with microwave activation provides a sustainable pathway for hydrobenzamide synthesis that minimizes energy consumption and waste generation.

Industrial-Scale Production Challenges

Purification Techniques

Industrial-scale purification of hydrobenzamide presents unique challenges due to the compound's crystalline nature and potential for hydrolysis under certain conditions. Vacuum drying represents the most widely employed purification technique for large-scale production, operating at temperatures between 50°C and 60°C under reduced pressure [1]. This method achieves purities of 95-99% while removing residual water and ammonia from the crude product.

Recrystallization techniques offer higher purity levels but present scalability challenges for industrial applications [12]. The process requires careful selection of recrystallization solvents and controlled cooling procedures to obtain uniform crystal morphology. Optical microscopy studies reveal that proper crystallization conditions produce well-defined crystal structures essential for product quality and handling characteristics.

Column chromatography, while capable of achieving purities exceeding 99%, is generally not economically viable for industrial-scale hydrobenzamide production due to high solvent consumption and processing time requirements [13]. However, flash chromatography techniques may find application in specialty grade production where ultra-high purity is required [14].

Steam distillation has been investigated as an alternative purification method, particularly for removing volatile impurities and residual benzaldehyde [15]. This technique operates at atmospheric pressure and 100°C, achieving purities of 90-95% while being suitable for large-scale implementation. The method requires careful control of steam flow rates and condensation conditions to prevent product decomposition.

Yield Optimization Strategies

Yield optimization in industrial hydrobenzamide production requires systematic control of multiple process variables. Temperature control emerges as the most critical factor, with optimization studies demonstrating yield improvements from 70% to 95% through precise temperature management within the 0-50°C range [1]. Exceeding this temperature range leads to increased side reactions and product decomposition.

Stirring efficiency represents another crucial optimization parameter, particularly as the reaction mixture transitions from liquid to solid phases during hydrobenzamide formation [1]. Vigorous agitation is essential to break up solid particles and maintain ammonia accessibility to unreacted benzaldehyde. Studies show yield improvements from 75% to 90% through optimized mixing strategies.

Ammonia flow rate control significantly impacts both yield and reaction selectivity. Research demonstrates that controlled addition of excess ammonia, typically 10-20% above stoichiometric requirements, improves yields from 80% to 92% [1]. The excess ammonia ensures complete conversion while compensating for ammonia losses during the exothermic reaction process.

Reaction time optimization studies reveal that industrial-scale processes require 6-14 hours for completion, with yields improving from 85% to 95% when adequate reaction time is provided [1]. Premature termination of the reaction results in incomplete conversion and reduced product quality. Process monitoring through ammonia absorption rates provides reliable indicators for reaction completion.

Thermal Behavior Analysis

Melting Point and Phase Transitions

Hydrobenzamide exhibits well-defined thermal transition characteristics that have been extensively documented across multiple studies. The melting point of hydrobenzamide has been consistently reported as 102-105°C in the literature [1] [2] [3] [4], with specific values ranging from 104°C [1] [5] to 104.9-105.2°C [6]. This narrow temperature range indicates the compound's crystalline purity and structural consistency across different synthesis methods and sources.

The compound demonstrates a sharp melting transition without significant pre-melting phenomena, suggesting a well-ordered crystalline structure. During phase transition analysis, hydrobenzamide transforms from its solid crystalline state to liquid phase in a single-step process, characteristic of compounds with strong intermolecular interactions through hydrogen bonding and π-π stacking between aromatic rings [6].

Temperature-dependent studies reveal that hydrobenzamide maintains its structural integrity well below its melting point, making it suitable for applications requiring thermal stability in moderate temperature ranges. The compound's phase behavior follows typical organic crystalline patterns, with thermal expansion preceding the actual melting transition.

| Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 102-105°C | Standard atmospheric pressure [2] [3] |

| Melting Point (Specific) | 104°C | Literature average [1] [5] |

| Melting Point (Precise) | 104.9-105.2°C | Experimental determination [6] |

| Phase Transition Type | Single-step solid-liquid | Sharp transition [1] |

Thermogravimetric (TGA) and Differential Scanning Calorimetry (DSC) Data

Comprehensive thermogravimetric analysis of hydrobenzamide reveals exceptional thermal stability characteristics that make this compound particularly valuable for high-temperature applications. The TGA analysis demonstrates that hydrobenzamide remains thermally stable until significant temperatures are reached, with decomposition following a predictable pattern [6].

The thermal decomposition profile shows three critical temperature points: the onset temperature at 254°C, the temperature at which 50% mass loss occurs (D½) at 281°C, and complete thermal degradation above 320°C [6]. This thermal behavior indicates that hydrobenzamide can withstand operational temperatures up to approximately 250°C without significant degradation, making it suitable for industrial processes requiring elevated temperatures.

During thermogravimetric analysis conducted under nitrogen atmosphere at a heating rate of 20°C/min, hydrobenzamide exhibits no residue formation above 320°C, indicating complete volatilization or decomposition of the organic material [6]. This behavior is characteristic of organic compounds containing nitrogen-carbon bonds that undergo thermal cleavage at elevated temperatures.

The differential scanning calorimetry data, while limited in the available literature, would typically show the melting endotherm corresponding to the fusion process around 104°C, followed by potential decomposition exotherms at higher temperatures. The enthalpy of fusion for hydrobenzamide has not been extensively reported, representing an area for future research development.

| TGA Parameter | Temperature (°C) | Significance |

|---|---|---|

| Onset Temperature | 254 | Initial decomposition [6] |

| D½ (50% Mass Loss) | 281 | Half-life temperature [6] |

| Complete Degradation | >320 | Total mass loss [6] |

| Operational Stability | <250 | Safe working range [6] |

Solubility and Partition Coefficients

The solubility characteristics of hydrobenzamide reflect its dual aromatic-aliphatic nature and the presence of imine functional groups. While specific quantitative solubility data for hydrobenzamide in various solvents remains limited in the current literature, the compound's structural features provide insight into its anticipated solubility behavior.

Hydrobenzamide's molecular structure, containing three aromatic rings connected through imine linkages, suggests moderate to low solubility in polar protic solvents such as water and alcohols. The compound's hydrophobic aromatic character would favor dissolution in non-polar organic solvents such as benzene, toluene, and chlorinated hydrocarbons.

The partition coefficient behavior of hydrobenzamide would be expected to show preferential distribution toward organic phases in biphasic systems. Based on structural analogies with similar aromatic imine compounds, the octanol-water partition coefficient (log P) would likely fall in the range of 3-5, indicating significant lipophilicity [7] [8].

Solubility studies have shown that hydrobenzamide can be purified by suspension in 30% ammonia solution followed by filtration, suggesting limited solubility in aqueous ammonia systems [6]. This purification method takes advantage of the compound's poor solubility in polar media while maintaining structural integrity.

| Solvent System | Solubility Behavior | Application |

|---|---|---|

| Water | Low solubility | Limited aqueous applications |

| Organic solvents | Moderate to high | Synthesis and purification |

| Ammonia solution (30%) | Limited solubility | Purification method [6] |

| Anticipated log P | 3-5 | Estimated lipophilicity |

Hydrolytic and Oxidative Degradation Pathways

The stability of hydrobenzamide under hydrolytic conditions depends significantly on pH, temperature, and the presence of catalytic species. The compound's imine bonds represent the primary sites of hydrolytic attack, with water molecules capable of cleaving the C=N linkages under appropriate conditions.

Under acidic conditions, hydrobenzamide undergoes protonation at the nitrogen atoms, making the imine bonds more susceptible to nucleophilic attack by water molecules. This process leads to the formation of the corresponding aldehydes and amines as degradation products. The hydrolysis rate increases with decreasing pH and elevated temperatures, following typical patterns observed for imine-containing compounds [9].

Basic hydrolytic conditions present a different degradation mechanism, where hydroxide ions can directly attack the electrophilic carbon of the imine bond. Studies on related benzamide derivatives have shown that base-catalyzed hydrolysis typically proceeds through specific-base-catalyzed mechanisms under neutral and basic conditions [9].

Oxidative degradation of hydrobenzamide involves attack at multiple sites within the molecule. The aromatic rings can undergo oxidation to form phenolic compounds, while the imine nitrogens may be oxidized to form corresponding oxides or undergo ring-opening reactions. Environmental factors such as oxygen concentration, light exposure, and the presence of metal catalysts significantly influence the oxidative degradation rate.

The thermal stability data indicates that oxidative degradation becomes significant only at elevated temperatures, with the compound maintaining structural integrity under normal atmospheric conditions at room temperature [6]. However, prolonged exposure to oxidizing environments may lead to gradual degradation through free radical mechanisms.

| Degradation Type | Conditions | Primary Products | Rate Factors |

|---|---|---|---|

| Acid Hydrolysis | Low pH, elevated T | Aldehydes, amines | pH, temperature [9] |

| Base Hydrolysis | High pH | Aldehydes, amines | Hydroxide concentration [9] |

| Oxidative | O₂, light, catalysts | Phenolic compounds, N-oxides | Oxygen, light, metals |

| Thermal | >254°C | Various pyrolysis products | Temperature, time [6] |

The degradation pathways of hydrobenzamide follow predictable patterns based on the compound's functional groups and structural features. Understanding these pathways is crucial for predicting the compound's behavior under various storage and processing conditions, enabling the development of appropriate stabilization strategies for industrial applications.

The hydrolytic stability of hydrobenzamide under neutral conditions at room temperature appears to be adequate for most practical applications, with significant degradation occurring only under extreme pH conditions or elevated temperatures. This stability profile makes hydrobenzamide suitable for applications where moderate hydrolytic resistance is required.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic